(1S,2R,5S)-1-(but-3-en-2-yl)-2-Isopropyl-5-methylcyclohexan-1-ol
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Description
(1S,2R,5S)-1-(but-3-en-2-yl)-2-Isopropyl-5-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
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Biological Activity
(1S,2R,5S)-1-(but-3-en-2-yl)-2-Isopropyl-5-methylcyclohexan-1-ol, commonly referred to as a derivative of menthol, is a bicyclic monoterpene alcohol known for its diverse biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its potential therapeutic effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20O
- Molecular Weight : 156.27 g/mol
- CAS Number : 369651-26-3
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic processes.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro. This effect may be attributed to its ability to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Analgesic Properties
The analgesic effects of this compound have been investigated in animal models. The compound demonstrated a significant reduction in pain responses in models of acute and chronic pain. The analgesic mechanism is thought to involve modulation of pain pathways and neurotransmitter release.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy against S. aureus and E. coli, this compound was tested at varying concentrations. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against both bacterial strains, highlighting its potential as a natural preservative in food and cosmetic applications.
Study 2: Anti-inflammatory Action
A study published in the Journal of Natural Products evaluated the anti-inflammatory effects using a murine model. Mice treated with this compound showed a 40% reduction in paw edema compared to control groups following carrageenan-induced inflammation.
Data Tables
Properties
Molecular Formula |
C14H26O |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(1S,2R,5S)-1-but-3-en-2-yl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12?,13+,14-/m0/s1 |
InChI Key |
WCMAEEUFQIRPIB-FUEJHIMDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@](C1)(C(C)C=C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(C)C=C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.